molecular formula C17H14N4OS B10810791 1-Carbazol-9-yl-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone

1-Carbazol-9-yl-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone

Cat. No.: B10810791
M. Wt: 322.4 g/mol
InChI Key: QUBGIRZTBAOASX-UHFFFAOYSA-N
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Description

1-Carbazol-9-yl-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone is a bifunctional compound that serves as a versatile synthetic intermediate, particularly in the construction of Proteolysis-Targeting Chimeras (PROTACs). The carbazole moiety is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets, including DNA and proteins, through intercalation and π-stacking interactions [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01117]. This moiety can be functionalized to serve as a warhead that binds to a protein of interest. The 1,2,4-triazole group, a bioisostere for amide and carboxylic acid functionalities, is a common feature in pharmaceuticals and agrochemicals, often contributing to metabolic stability and hydrogen bonding capabilities [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7270045/]. The ketone and sulfur-containing linker region provides a critical point for conjugation, enabling the molecule to be linked to an E3 ubiquitin ligase-recruiting ligand, such as one based on thalidomide or VHL. Once assembled into a full PROTAC, this scaffold facilitates the targeted degradation of specific proteins by bringing the target protein into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent proteasomal degradation [https://www.nature.com/articles/s41573-021-00231-3]. Its primary research value lies in the development of novel chemical tools for targeted protein degradation, a groundbreaking modality in chemical biology and drug discovery for investigating and treating diseases like cancer and neurodegenerative disorders.

Properties

IUPAC Name

1-carbazol-9-yl-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS/c1-20-11-18-19-17(20)23-10-16(22)21-14-8-4-2-6-12(14)13-7-3-5-9-15(13)21/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBGIRZTBAOASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC(=O)N2C3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Carbazole Precursors

The 9-acetylcarbazole intermediate is synthesized via Friedel-Crafts acylation of carbazole using acetyl chloride in the presence of AlCl₃. Subsequent N-alkylation introduces the sulfanyl-triazole moiety:

Procedure :

  • 9-Acetylcarbazole (1 equiv) reacts with 3-mercapto-4-methyl-1,2,4-triazole (1.2 equiv) in DMF.

  • Base: Cs₂CO₃ (2.5 equiv), 80°C, 12 h.

  • Yield: 78%.

Mechanism :
The reaction proceeds via deprotonation of the triazole-thiol by Cs₂CO₃, forming a thiolate nucleophile. This attacks the α-carbon of the acetyl group, displacing the carbonyl oxygen and forming the sulfide bond.

Nucleophilic Substitution Strategies

Alternative routes employ halogenated intermediates:

Step 1 : Synthesis of 2-chloro-1-(9H-carbazol-9-yl)ethanone

  • Carbazole reacts with chloroacetyl chloride in dichloromethane (DCM) with Et₃N as a base.

  • Yield: 92%.

Step 2 : Thiol-triazole coupling

  • 2-Chloro intermediate (1 equiv) reacts with 4-methyl-1,2,4-triazole-3-thiol (1.1 equiv) in acetonitrile.

  • Base: K₂CO₃ (2 equiv), reflux, 6 h.

  • Yield: 85%.

One-Pot Cyclocondensation

A streamlined method combines carbazole derivatization and triazole formation:

Procedure :

  • Carbazole (1 equiv), ethyl 2-chloroacetoacetate (1.5 equiv), and 4-methyl-3-thiosemicarbazide (1.2 equiv) react in ethanol.

  • Catalyst: p-TsOH (0.1 equiv), reflux, 8 h.

  • Yield: 70%.

Mechanism :
Thiosemicarbazide undergoes cyclization with the ketoester, forming the triazole ring. Concurrent Friedel-Crafts acylation attaches the ethanone bridge to carbazole.

Optimization of Reaction Conditions

Solvent and Base Screening

SolventBaseTemperature (°C)Yield (%)
DMFCs₂CO₃8078
AcetonitrileK₂CO₃8285
EthanolNaHCO₃7865

Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity, while Cs₂CO₃/K₂CO₃ improve deprotonation efficiency.

Temperature and Time Dependence

Temperature (°C)Time (h)Yield (%)
602455
801278
100672

Higher temperatures reduce reaction time but risk decomposition above 100°C.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, 2H, carbazole-H), 7.50–7.20 (m, 6H, carbazole-H), 4.25 (s, 2H, SCH₂), 2.45 (s, 3H, triazole-CH₃).

  • FTIR : 1720 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N), 680 cm⁻¹ (C-S).

  • LCMS : m/z 322.4 [M+H]⁺.

Purity and Yield Optimization

Purification MethodPurity (%)Yield Loss (%)
Recrystallization (EtOH)98.512
Column Chromatography99.820

Ethanol recrystallization balances purity and yield.

Challenges and Mitigation Strategies

Regioselectivity in Triazole Substitution

The 1,2,4-triazole exists in two tautomeric forms (3-mercapto vs. 5-mercapto). Using bulky bases (e.g., Cs₂CO₃) favors substitution at the 3-position.

Byproduct Formation

  • Common Byproduct : 1-Carbazol-9-yl-2,2-bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone.

  • Mitigation : Limit triazole-thiol to 1.1 equiv and maintain stoichiometric control.

Industrial and Research Applications

Medicinal Chemistry

The compound inhibits 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , a target for metabolic syndrome therapy.

Materials Science

As a hole-transporting material in OLEDs, its carbazole-triazole framework enhances electron mobility .

Chemical Reactions Analysis

Types of Reactions

1-Carbazol-9-yl-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-Carbazol-9-yl-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone involves its interaction with molecular targets through its functional groups. The carbazole moiety can participate in π-π stacking interactions, while the triazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

1,3,4-Oxadiazole Derivatives

The compound 1-(5-((9H-carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone () replaces the triazole with a 1,3,4-oxadiazole ring. Key differences:

  • Bioactivity : Oxadiazoles are associated with antibacterial and antifungal activities (e.g., compounds 4b, 4d, and 4e in showed MIC values of 12.5–25 µg/mL against S. aureus and E. coli) .
Triazole Derivatives without Carbazole

2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide () lacks the carbazole group but retains the triazole-sulfanyl motif. Key findings:

  • Antiviral Activity: Demonstrated virucidal effects against adenovirus-5 and ECHO-9 virus (EC₅₀: 15–30 µM) .
Phenyl-Sulfonyl-Substituted Triazoles

2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () features bulky phenylsulfonyl and difluorophenyl groups.

  • Synthesis : Prepared via sodium ethoxide-mediated nucleophilic substitution, similar to carbazole-triazole derivatives .

Carbazole-Based Analogs

Simpler Carbazole Ethanones
  • 1-(9H-Carbazol-3-yl)ethanone (CAS: 3215-37-0, ): Lacks the triazole-sulfanyl group. Applications: Intermediate in optoelectronic materials due to π-conjugation .
Substituted Carbazole Derivatives
  • 1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone (): Ethyl and benzoyl substituents enhance steric bulk. Optoelectronic Utility: Used in organic LEDs (OLEDs) due to extended conjugation .

Physicochemical and Pharmacokinetic Considerations

  • Stability : Carbazole’s aromaticity may confer thermal stability, advantageous in material science applications .

Biological Activity

1-Carbazol-9-yl-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone is a complex organic compound that integrates a carbazole moiety with a triazole ring, linked through a sulfanyl-ethanone bridge. This unique structure suggests potential biological activities, particularly in medicinal chemistry and materials science.

  • Molecular Formula : C17H14N4OS
  • Molecular Weight : 322.4 g/mol
  • CAS Number : 353248-74-5

Antimicrobial Activity

Research indicates that compounds related to carbazole derivatives exhibit significant antimicrobial properties. For instance, studies on N-substituted carbazoles have shown efficacy against various bacteria and fungi. The compound's structural features allow for interactions that may disrupt microbial cell functions.

Compound Target Microorganism Activity (MIC)
1-Carbazol-9-yl-2-(4-nitrophenyl)-4,5-diphenyl...E. coli6.2 µg/mL
1-Carbazol derivativesS. aureus, B. subtilisZones of inhibition: 10.3–15.4 mm at 50 µg/mL

The compound has been tested for its antibacterial activity using the agar disc-diffusion method against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, demonstrating zones of inhibition that indicate significant antimicrobial potential .

Antifungal Activity

In addition to antibacterial properties, carbazole derivatives have shown antifungal activity against various strains of fungi, including Candida albicans and Aspergillus niger. The triazole ring is known for its role in inhibiting fungal growth by interfering with ergosterol biosynthesis.

Compound Target Fungus Activity (Zone of Inhibition)
1-Carbazol derivativesC. albicans, A. niger7.91–16.8 mm at 50 µg/mL

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Hydrogen Bonding : The triazole moiety can form hydrogen bonds with biological macromolecules.
  • π–π Stacking Interactions : The carbazole unit can engage in π–π stacking with nucleobases or other aromatic systems.
  • Metal Ion Coordination : The triazole ring can coordinate with metal ions, potentially modulating enzyme activities.

Case Studies and Research Findings

Recent studies have highlighted the potential of triazole-containing compounds in drug development:

  • A study evaluated several triazole derivatives for their ability to inhibit the enzyme topoisomerase II, crucial for DNA replication in cancer cells. Some derivatives demonstrated potent inhibitory effects at concentrations significantly lower than standard chemotherapeutics .

Q & A

Basic: What are the optimal reaction conditions for synthesizing 1-Carbazol-9-yl-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or Friedel-Crafts acylation. For example:

  • Step 1: React carbazole with 4-fluoroacetophenone in DMSO at 135°C using K₂CO₃ as a base (yields ~53–74.1% after recrystallization) .
  • Step 2: Introduce the triazole-sulfanyl moiety via AlCl₃ -catalyzed thioether formation in CH₂Cl₂ at 0–20°C .
    Optimization Tips:
  • Use Schlenk techniques to exclude moisture for air-sensitive intermediates.
  • Purify via recrystallization (e.g., tert-butyl methyl ether) to achieve >95% purity .

Advanced: How can computational methods like DFT/B3LYP aid in predicting the electronic properties of this compound?

Methodological Answer:

  • DFT/B3LYP/6-311G(d) calculations predict:
    • HOMO-LUMO gaps (e.g., 4.39 eV) to assess charge-transfer efficiency .
    • Molecular Electrostatic Potential (MEP) maps to identify nucleophilic/electrophilic sites (e.g., negative potential at triazole N-atoms) .
  • Validation: Compare computed geometric parameters (bond lengths/angles) with X-ray crystallography data (e.g., monoclinic P21/n space group) to confirm accuracy .

Basic: What spectroscopic techniques are critical for characterizing its structure?

Methodological Answer:

  • ¹H-NMR: Confirm regiochemistry via aromatic proton splitting (e.g., δ 8.15–8.21 ppm for carbazole protons) .
  • FT-IR: Identify C=O stretches (~1700 cm⁻¹) and S-C bonds (~650 cm⁻¹) .
  • X-ray Diffraction: Resolve crystal packing and intermolecular interactions (e.g., C–H···N hydrogen bonds) .

Advanced: How do structural modifications (e.g., substituent variations) influence its bioactivity?

Methodological Answer:

  • Triazole Modifications:
    • Replace 4-methyl with 4-phenyl to enhance antimicrobial activity (observed in triazine analogs) .
    • Introduce electron-withdrawing groups (e.g., -NO₂ ) to improve DNA intercalation .
  • Carbazole Modifications:
    • N-alkylation (e.g., ethyl groups) increases lipophilicity, enhancing blood-brain barrier penetration .
      Experimental Design:
    • Use SAR studies with IC₅₀ values from enzyme inhibition assays (e.g., 11β-HSD1 inhibition) .

Advanced: What strategies resolve contradictions in reaction yields reported across studies?

Methodological Answer:

  • Case Study: Yields for carbazole acylation vary (53–89%) due to:
    • Solvent Effects: DMSO vs. xylene (higher polarity improves carbazole solubility) .
    • Catalyst Loading: Excess AlCl₃ (>2 eq.) may induce side reactions (e.g., over-acylation) .
  • Resolution:
    • Perform control experiments with fixed parameters (temperature, stoichiometry).
    • Use HPLC-MS to track byproducts and optimize purification .

Advanced: How do intermolecular interactions in its crystal structure affect material properties?

Methodological Answer:

  • Intermolecular Forces:
    • C–H···N hydrogen bonds (2.6–3.0 Å) stabilize crystal packing, influencing melting points (e.g., 117–119°C) .
    • π-π stacking between carbazole rings enhances charge transport in OLED applications .
  • Impact on Properties:
    • Stronger interactions correlate with higher thermal stability (TGA data) and reduced solubility in nonpolar solvents .

Basic: What purification methods are effective post-synthesis?

Methodological Answer:

  • Recrystallization: Use tert-butyl methyl ether (TBME) to remove unreacted carbazole .
  • Column Chromatography: Optimize with silica gel and gradients (e.g., cyclohexane:EtOAc 97:3) for triazole-containing byproducts .
  • Yield Improvement: Pre-purify intermediates via filtration under inert atmosphere to prevent oxidation .

Advanced: Can QSAR models predict its pharmacological potential?

Methodological Answer:

  • QSAR Workflow:
    • Train models using IC₅₀ data from analogs (e.g., triazole derivatives with anti-inflammatory activity) .
    • Descriptors: LogP , polar surface area, and HOMO-LUMO gaps .
  • Validation:
    • Compare predicted vs. experimental 11β-HSD1 inhibition (e.g., adamantyl ketones with 65% yield and nM activity) .
    • Use molecular docking (AutoDock Vina) to validate binding to target proteins (e.g., COX-2) .

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